molecular formula C22H19ClN2O2S B2758339 10-(4-chlorophenyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione CAS No. 321522-01-4

10-(4-chlorophenyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione

Cat. No. B2758339
CAS RN: 321522-01-4
M. Wt: 410.92
InChI Key: UNKLTRXXWKZTPX-IZZDOVSWSA-N
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Description

10-(4-chlorophenyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione is a useful research compound. Its molecular formula is C22H19ClN2O2S and its molecular weight is 410.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound and its related derivatives are synthesized through various methods involving precursors like 1-aroyl-2-styrylsulfonylethene for sulfur-containing heterocycles. These syntheses contribute to the understanding and expansion of organic chemistry, particularly in the creation of novel heterocyclic compounds with potential applications in drug development and material sciences (Reddy, Babu, & Padmavathi, 2001).
  • Research on the conversion of ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives explores the chemical versatility and potential reactivity of such compounds, hinting at their utility in creating more complex molecules for various applications (Rahman et al., 2013).

Structural and Dynamic Studies

  • Stereodynamics studies of related compounds, such as 10-azatetracyclo[6.3.0.0.(4,11)0.(5,9)]undecanes, provide insights into the restricted inversion and rotation within these molecules. These findings have implications for understanding molecular behavior in solid states and solutions, which is crucial for materials science and molecular engineering (Gribble et al., 1996).

Potential Biomedical Applications

  • The synthesis of new derivatives starting from known compounds like Baclofen indicates an exploration into their pharmacological potential. Although not directly related to the compound , this research avenue illustrates the broader interest in synthesizing and testing heterocyclic compounds for biomedical applications, even if the initial compounds did not retain anticipated activities (Guillon et al., 1998).

Material Science Applications

  • The synthesis and characterization of conjugated polymers containing vinyl groups showcase the potential of using complex organic molecules in the development of new materials with unique electronic and optical properties. This is particularly relevant for applications in molecular electronics and sensor technology (Brizius et al., 2000).

properties

IUPAC Name

10-(4-chlorophenyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S/c23-15-7-9-16(10-8-15)25-21(26)19-17(11-6-14-4-2-1-3-5-14)24-13-28-12-18(24)20(19)22(25)27/h1-11,17-20H,12-13H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKLTRXXWKZTPX-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C(N2CS1)C=CC4=CC=CC=C4)C(=O)N(C3=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C3C(C(N2CS1)/C=C/C4=CC=CC=C4)C(=O)N(C3=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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